Bienvenue dans la boutique en ligne BenchChem!

N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide

Medicinal Chemistry Lead-Likeness Physicochemical Profiling

This compound features a distinct 6-ethyl-5-fluoropyrimidine substitution pattern (covered by Boehringer Ingelheim patent US8962641B2) paired with an N-tert-butyl pyrrolidine-3-carboxamide exit vector. Its high Fsp³ (0.60) promises superior solubility and metabolic stability vs. flat ACC inhibitors. With zero public bioactivity data (ChEMBL 20), it offers a clean slate for proprietary SAR. Deploy in broad kinase selectivity panels (Eurofins KinaseProfiler, KINOMEscan) to map its kinome fingerprint, or evaluate in EED TR-FRET displacement assays to probe PRC2 engagement. Ideal for organizations seeking novel, defensible chemical matter for structure-based design.

Molecular Formula C15H23FN4O
Molecular Weight 294.37 g/mol
CAS No. 2640898-62-8
Cat. No. B6469864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide
CAS2640898-62-8
Molecular FormulaC15H23FN4O
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C)F
InChIInChI=1S/C15H23FN4O/c1-5-11-12(16)13(18-9-17-11)20-7-6-10(8-20)14(21)19-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,19,21)
InChIKeyKAXWDEHKTSCVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640898-62-8): Structural Identity and Procurement Baseline


N-tert-Butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640898-62-8, molecular formula C₁₅H₂₃FN₄O, MW 294.37 g/mol) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine-3-carboxamide class . The compound features a 6-ethyl-5-fluoropyrimidine moiety linked to a pyrrolidine ring bearing an N-tert-butyl carboxamide at the 3-position. This scaffold places it within the structural landscape of heterocyclic amides investigated for enzyme inhibition, particularly as potential acetyl-CoA carboxylase (ACC) inhibitors per the Boehringer Ingelheim patent family US8962641B2 [1]. The compound is catalogued in the ZINC database (ZINC224444373) with computed physicochemical properties including a logP of 2.855, a topological polar surface area (tPSA) of 76 Ų, and a fraction of sp³-hybridized carbons (Fsp³) of 0.60, descriptors consistent with lead-like chemical space [2].

Why Generic Substitution Fails for N-tert-Butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide: Scaffold-Specific Substitution Determinants


The N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide scaffold demands precise substitution matching because the combination of the C6-ethyl and C5-fluoro groups on the pyrimidine ring, together with the N-tert-butyl carboxamide on the pyrrolidine, defines a unique pharmacophoric vector set. Within the broader pyrimidine-substituted pyrrolidine derivative class claimed in US8962641B2, even conservative substituent changes (e.g., replacing the 6-ethyl with 6-methyl, 6-cyclopropyl, or 6-trifluoromethyl; or replacing the N-tert-butyl with N-methyl or N-aryl groups) are explicitly taught to yield distinct ACC inhibitory profiles, as the pyrimidine C5-fluoro and C6-alkyl substituents directly influence binding pocket occupancy and electronic complementarity [1]. Furthermore, the ZINC database confirms that this exact compound (ZINC224444373) has no known biological activity in ChEMBL 20, meaning that predictive models trained on other analogs cannot reliably extrapolate potency, selectivity, or off-target liability for this specific chemotype [2]. Generic substitution without experimental confirmation therefore risks selecting a compound with divergent or absent target engagement.

Quantitative Differentiation Evidence for N-tert-Butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide: Comparator-Based Analysis


Physicochemical Differentiation: Fsp³ and Lead-Likeness vs. Structurally Simplest Active Analog (N-tert-Butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide, CAS 2640971-56-6)

The target compound incorporates a C5-fluorine atom on the pyrimidine ring, absent in the des-fluoro analog N-tert-butyl-1-(6-ethylpyrimidin-4-yl)pyrrolidine-3-carboxamide (CAS 2640971-56-6). This single-atom difference alters key computed physicochemical properties relevant to permeability and metabolic stability. The fluorine atom increases molecular weight by 18 Da (294.37 vs. 276.36 g/mol for the des-fluoro analog, calculated from molecular formula differences: C₁₅H₂₃FN₄O vs. C₁₅H₂₄N₄O), modestly increases logP, and introduces a hydrogen-bond acceptor at the pyrimidine C5 position [1]. In the context of the Boehringer Ingelheim ACC inhibitor patent family, fluorine substitution at this position is explicitly correlated with enhanced target engagement, consistent with general medicinal chemistry principles that strategic fluorination can improve binding through orthogonal dipolar interactions and conformational effects [2].

Medicinal Chemistry Lead-Likeness Physicochemical Profiling Fluorine Scanning

Scaffold-Level Class Evidence: The 6-Ethyl-5-Fluoropyrimidine Moiety as a Kinase Hinge-Binding Pharmacophore

The 6-ethyl-5-fluoropyrimidine substructure present in the target compound has been independently validated as a kinase hinge-binding motif in a distinct chemical series. Specifically, N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine was developed by Pfizer as a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε), with the 6-ethyl-5-fluoropyrimidine moiety engaging the kinase hinge region via hydrogen-bonding interactions . This provides class-level evidence that the identical pyrimidine substructure in the target compound confers the potential for hinge-binding interactions across the kinome. By contrast, the N-tert-butyl pyrrolidine-3-carboxamide vector in the target compound projects a different exit vector from the hinge compared to the azetidine-amine series, suggesting potential for a distinct selectivity profile [1]. The Pfizer CK1ε inhibitor series also demonstrates that the 6-ethyl-5-fluoropyrimidine scaffold can achieve target engagement in cellular assays, though no direct data exist for the pyrrolidine-3-carboxamide series.

Kinase Inhibition CK1ε Hinge-Binding Motif Structure-Activity Relationship

Chemical Space Differentiation: Fsp³ Content and Conformational Complexity vs. Flat Aromatic Kinase Inhibitors

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) value of 0.60, indicating that 60% of its carbon atoms are sp³-hybridized [1]. This places it in a conformational complexity regime significantly higher than that of typical flat, aromatic-rich kinase inhibitors (e.g., imatinib: Fsp³ ≈ 0.33; erlotinib: Fsp³ ≈ 0.27) [2]. Higher Fsp³ has been correlated in multiple retrospective analyses with improved clinical developability, including reduced promiscuity, lower attrition due to toxicity, and enhanced aqueous solubility [2]. Compared to the des-fluoro analog (CAS 2640971-56-6; estimated Fsp³ ~0.63), the target compound retains similar three-dimensional character while gaining the electronic and steric benefits of fluorine substitution. This combination of high Fsp³ and strategic halogenation is uncommon among commercially available pyrimidine-based screening compounds.

Fraction sp³ Conformational Flexibility Lead-Likeness Drug Design

Structural Uniqueness Within the CAS 26408xx Chemical Series: No Public Bioactivity Data as a Differentiating Criterion

A systematic search of the ZINC database, ChEMBL, and BindingDB reveals that N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide (ZINC224444373) has no known biological activity in any publicly curated database as of the search date [1]. This stands in contrast to several closely related analogs within the CAS 26408xx series (e.g., CAS 2640971-56-6, CAS 2640822-45-1, and CAS 2640961-16-4) which, while similarly lacking published target engagement data, differ in key substitution patterns that alter their computed property profiles [2]. The absence of prior bioactivity annotation for this specific compound means it represents genuinely unexplored chemical space within a scaffold class that has demonstrated pharmacological relevance (ACC inhibition, kinase hinge binding). For screening library procurement, this novelty carries both scientific value (potential for discovering new target interactions) and risk (unknown selectivity and potency profile).

Chemical Biology Novel Chemical Space Screening Library Design Underexplored Pharmacophore

Recommended Application Scenarios for N-tert-Butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide Based on Available Evidence


Kinase Selectivity Panel Screening Leveraging the Validated 6-Ethyl-5-Fluoropyrimidine Hinge-Binding Motif

Based on class-level evidence that the 6-ethyl-5-fluoropyrimidine substructure engages kinase hinge regions (as demonstrated by Pfizer's CK1ε inhibitor series) , this compound is best deployed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to empirically determine its kinome interaction fingerprint. The N-tert-butyl pyrrolidine-3-carboxamide exit vector projects a different trajectory from the hinge compared to the Pfizer azetidine-amine series, potentially yielding a distinct selectivity profile. Given the complete absence of public kinase profiling data for this chemotype, such screening would generate proprietary, defensible SAR data [1].

ACC Inhibitor Hit-Finding as Part of a Focused Pyrimidine-Pyrrolidine Library

The compound falls within the generic scope of Boehringer Ingelheim's US8962641B2 patent covering pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors . It is most appropriately deployed as part of a focused screening set alongside structurally diverse analogs (varying pyrimidine C5/C6 substituents and pyrrolidine N-substituents) to establish SAR around ACC1/ACC2 isoform selectivity. Its elevated Fsp³ (0.60) differentiates it from flatter ACC inhibitors (e.g., CP-640186, Fsp³ ≈ 0.35) and may confer advantages in solubility and metabolic stability during hit-to-lead optimization [1].

Chemical Probe Development for EED or PRC2 Complex Modulation

Although the target compound has no direct EED inhibition data, structurally related amino-pyrrolidines have been reported as potent inhibitors of the PRC2 complex through disruption of EED/H3K27me3 binding, with lead compounds achieving IC₅₀ values as low as 40 nM in TR-FRET displacement assays (BDBM50231867, CHEMBL4067345) . The target compound's distinct substitution pattern (N-tert-butyl carboxamide replacing dimethylamino-pyrrolidine) could be evaluated in EED TR-FRET displacement assays (e.g., LanthaScreen format) to determine whether the pyrimidine-pyrrolidine scaffold retains EED engagement when the basic amine is replaced with a neutral carboxamide. This addresses a key SAR question for the EED inhibitor field [1].

Fragment-Based or Structure-Based Drug Design Campaigns Targeting Underexplored Pyrimidine-Binding Pockets

The compound's relatively low molecular weight (294 Da), favorable computed logP (2.855), and high Fsp³ (0.60) place it within lead-like chemical space suitable for fragment elaboration or scaffold-hopping exercises . Its complete absence from the public bioactivity record [1] makes it an attractive starting point for organizations seeking to build intellectual property around novel chemotypes. Procurement for structure-based design is most justified when coupled with co-crystallography or Cryo-EM studies to experimentally determine the binding mode of the 6-ethyl-5-fluoropyrimidine moiety, enabling rational vector optimization from the pyrrolidine 3-position.

Quote Request

Request a Quote for N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.